1-(2-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine
Description
1-(2-(Difluoromethoxy)-5-(Trifluoromethoxy)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative characterized by two distinct substituents: a difluoromethoxy group (–OCF₂H) at the 2-position and a trifluoromethoxy group (–OCF₃) at the 5-position of the benzene ring. This compound is hypothesized to serve as a key intermediate in synthesizing fluorinated heterocycles, such as pyrazoles or thiazoles, due to the reactivity of the hydrazine (–NH–NH₂) group .
Properties
Molecular Formula |
C8H7F5N2O2 |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
[2-(difluoromethoxy)-5-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2O2/c9-7(10)16-6-2-1-4(3-5(6)15-14)17-8(11,12)13/h1-3,7,15H,14H2 |
InChI Key |
ZAGBQRMQMLNDKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)NN)OC(F)F |
Origin of Product |
United States |
Biological Activity
1-(2-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine is a compound of significant interest within medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C9H7F5N2O2
- Molecular Weight : 232.16 g/mol
- Canonical SMILES : CC(=N)C1=C(C=CC(=C1)OC(F)(F)F)OC(F)(F)F
This structure includes a hydrazine moiety attached to a phenyl ring that bears two fluorinated methoxy groups, enhancing its lipophilicity and potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may modulate various receptor pathways, influencing cellular signaling.
- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes, affecting metabolic processes.
- Gene Expression Modulation : It has the potential to alter gene expression profiles, impacting cellular functions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of hydrazine compounds can inhibit the growth of various bacteria and fungi. For instance, compounds structurally related to this compound have demonstrated moderate inhibition against Mycobacterium tuberculosis and Mycobacterium avium .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), with some analogues showing IC50 values lower than clinically used drugs like rivastigmine .
Case Studies and Research Findings
Toxicological Considerations
While exploring the biological activity, it is crucial to consider the toxicological profile of this compound. Compounds in this class may exhibit harmful effects if not handled properly. For example, acute toxicity studies indicate risks associated with ingestion or inhalation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares the target compound with structurally related hydrazine derivatives:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects : The trifluoromethoxy group (–OCF₃) is more electron-withdrawing than ethyl (–C₂H₅), which may increase the acidity of the hydrazine group in the target compound compared to its ethyl-substituted analog .
Target Compound:
Halogenated Precursor Reaction : Reacting a dihalogenated aromatic compound (e.g., 1,2-dichloro-4-trifluoromethoxybenzene) with hydrazine hydrate in a polar solvent like DMF or acetic acid .
Substitution Reactions : Introducing the difluoromethoxy group via nucleophilic displacement of a nitro or halogen substituent using difluoromethoxide reagents .
Comparison with Analogs:
- 1-(2-Ethyl-5-(Trifluoromethoxy)phenyl)hydrazine : Synthesized via Friedel-Crafts alkylation followed by hydrazine substitution, leveraging the ethyl group’s electron-donating effects to stabilize intermediates .
- Benzyl Hydrazines (CAS 887596-66-9) : Prepared by benzyl bromide derivatives reacting with hydrazine, a method adaptable to the target compound if brominated precursors are available .
Target Compound:
- Heterocycle Synthesis : Likely reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, which cyclize into pyrazoles or thiazoles under acidic or oxidative conditions .
- Pharmaceutical Potential: Fluorine substituents may enhance blood-brain barrier penetration, making it valuable in CNS drug development (e.g., analogs in involve fluorinated chromenones with bioactivity) .
Analog-Specific Reactivity:
- 1-(2-Ethyl-5-(Trifluoromethoxy)phenyl)hydrazine : The ethyl group’s electron-donating effect may slow cyclization compared to the target compound’s electron-withdrawing substituents .
- Benzyl Hydrazines : The benzyl–NH–NH₂ moiety facilitates nucleophilic attacks, useful in synthesizing Schiff bases or metal complexes .
Q & A
Q. What are the optimal synthetic routes for 1-(2-(difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine?
The synthesis typically involves:
- Step 1: Halogenation or functionalization of the phenyl ring to introduce difluoromethoxy and trifluoromethoxy groups.
- Step 2: Hydrazine coupling via nucleophilic substitution or diazotization reactions under controlled pH and temperature (4–8°C) .
- Step 3: Purification using column chromatography or recrystallization. Critical parameters include inert atmospheres (e.g., N₂) to prevent oxidation and strict temperature control (<10°C) during hydrazine addition .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques:
Q. What role do fluorine substituents play in its reactivity and stability?
- Electron-Withdrawing Effects: The difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups enhance electrophilicity of the phenyl ring, facilitating nucleophilic attacks (e.g., condensation with ketones to form hydrazones) .
- Metabolic Stability: Fluorine atoms improve resistance to oxidative degradation, critical for in vitro bioactivity assays .
Advanced Research Questions
Q. How does this compound compare to structurally similar hydrazine derivatives in biological activity?
Q. What mechanistic insights exist for its reactions in medicinal chemistry?
- Hydrazone Formation: Reacts with carbonyl groups (e.g., aldehydes/ketones) via acid-catalyzed condensation. Kinetic studies show second-order dependence on hydrazine concentration .
- Cyclization Reactions: Forms pyrazole or triazole derivatives under microwave-assisted conditions (e.g., 120°C, 30 min), useful for scaffold diversification .
Q. How can computational methods optimize its drug-likeness?
- Molecular Docking: Predict binding to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. The trifluoromethoxy group shows strong hydrophobic interactions with active-site residues .
- ADMET Prediction: SwissADME analysis indicates high permeability (LogP ~2.1) but potential hepatotoxicity (CYP3A4 inhibition) .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Yield Optimization: Batch reactions >10 g often require flow chemistry to maintain temperature control and reduce byproducts .
- Safety: Hydrazine intermediates are explosive; safer alternatives (e.g., Boc-protected hydrazines) are recommended for large-scale use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
